An In-Depth Technical Guide on the Synthesis and Characterization of 6,8-Dimethylbenz[a]anthracene
An In-Depth Technical Guide on the Synthesis and Characterization of 6,8-Dimethylbenz[a]anthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,8-Dimethylbenz[a]anthracene is a dimethylated polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their carcinogenic activity.[1] As a member of the benz[a]anthracene family, its properties and biological interactions are of significant interest to researchers in organic synthesis, toxicology, and drug development. This technical guide provides a comprehensive overview of the available data on the synthesis and characterization of 6,8-Dimethylbenz[a]anthracene. Due to the limited specific information on this particular isomer, this guide also draws comparative data from the well-studied 7,12-dimethylbenz[a]anthracene (DMBA) to provide a broader context.
Physicochemical Properties
6,8-Dimethylbenz[a]anthracene is a yellow crystalline solid.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₆ | [2] |
| Molecular Weight | 256.34 g/mol | [2] |
| CAS Number | 317-64-6 | [2] |
| Melting Point | 138.5°C | [2] |
| Boiling Point | 462.3°C at 760 mmHg | [2] |
| Density | 1.142 g/cm³ | [2] |
| Flash Point | 226.6°C | [2] |
| Refractive Index | 1.728 | [2] |
| LogP | 5.763 | [2] |
Synthesis
A plausible synthetic approach for 6,8-Dimethylbenz[a]anthracene could be conceptualized based on these general methods, likely starting from appropriately substituted naphthalene and benzene derivatives. The visualization below outlines a generalized synthetic workflow for creating complex anthracene derivatives.
A conceptual synthetic pathway for 6,8-Dimethylbenz[a]anthracene.
Characterization
The characterization of 6,8-Dimethylbenz[a]anthracene involves various spectroscopic techniques to confirm its structure and purity.
Fourier-Transform Infrared (FTIR) Spectroscopy
An FTIR spectrum is available for 6,8-Dimethylbenz[a]anthracene, providing information about its functional groups and molecular structure.[5] The interpretation of the spectrum would reveal characteristic C-H stretching and bending frequencies for the aromatic rings and methyl groups, as well as C=C stretching vibrations within the aromatic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H and ¹³C NMR data for 6,8-Dimethylbenz[a]anthracene are not available in the reviewed literature. For comparative purposes, the ¹H NMR spectrum of the parent compound, benz[a]anthracene, shows characteristic signals in the aromatic region.[6] For 6,8-Dimethylbenz[a]anthracene, one would expect to see distinct singlets in the aliphatic region corresponding to the two methyl groups, in addition to a complex pattern of signals in the aromatic region for the fourteen aromatic protons.
Mass Spectrometry (MS)
While specific mass spectrometry data for 6,8-Dimethylbenz[a]anthracene was not found, the expected molecular ion peak ([M]⁺) would be at an m/z corresponding to its molecular weight of 256.34. The fragmentation pattern would likely involve the loss of methyl groups and fragmentation of the aromatic core.
UV-Visible Spectroscopy
The UV-Vis spectrum of anthracene and its derivatives is characterized by distinct absorption bands. For anthracene, these appear at approximately 338, 355, 372, and 392 nm.[7] The extended conjugation in benz[a]anthracene shifts these absorptions, and the methyl substitutions in 6,8-Dimethylbenz[a]anthracene would be expected to cause further shifts in the absorption maxima.
Biological Activity and Signaling Pathways
6,8-Dimethylbenz[a]anthracene is described as a questionable carcinogen with experimental neoplastigenic and tumorigenic data.[2] However, detailed studies on its specific mechanisms of action and the signaling pathways it perturbs are lacking. The biological activity of dimethylated benz[a]anthracenes is highly dependent on the position of the methyl groups.
The well-studied isomer, 7,12-dimethylbenz[a]anthracene (DMBA), is a potent carcinogen that requires metabolic activation to exert its effects. This activation is primarily carried out by cytochrome P450 enzymes, such as CYP1A1 and CYP1B1.[8] The resulting metabolites, particularly diol epoxides, can form DNA adducts, leading to mutations and the initiation of cancer.[1][9] It is plausible that 6,8-Dimethylbenz[a]anthracene undergoes a similar metabolic activation pathway.
The carcinogenic activity of DMBA is known to impact several signaling pathways. For instance, in mammary tumorigenesis, DMBA can induce mutations in the H-Ras gene and affect the TGF-β/Smad3 signaling pathway, which is involved in cell growth inhibition and apoptosis.[10]
The following diagram illustrates the generalized metabolic activation and carcinogenic mechanism of dimethylated benz[a]anthracenes.
Metabolic activation and carcinogenic pathway of dimethylated benz[a]anthracenes.
Conclusion
6,8-Dimethylbenz[a]anthracene is a compound of interest in the field of polycyclic aromatic hydrocarbons. While its basic physicochemical properties are documented, there is a notable lack of detailed experimental protocols for its synthesis and comprehensive characterization data, particularly NMR and mass spectrometry. Furthermore, specific studies on its biological activity and the signaling pathways it affects are scarce, with most research focusing on the more potent carcinogen, 7,12-dimethylbenz[a]anthracene. Further investigation into the synthesis, characterization, and biological mechanisms of 6,8-Dimethylbenz[a]anthracene is warranted to fully understand its properties and potential risks, and to differentiate its activity from other isomers. This would provide valuable information for researchers in toxicology and drug development.
References
- 1. Dimethyl-Benz(a)anthracene: A mammary carcinogen and a neuroendocrine disruptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential signaling pathway activation in 7,12-dimethylbenz[a] anthracene (DMBA)-treated mammary stem/progenitor cells from species with varying mammary cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carcinogen 7,12-dimethylbenz[a]anthracene-induced mammary tumorigenesis is accelerated in Smad3 heterozygous mice compared to Smad3 wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
